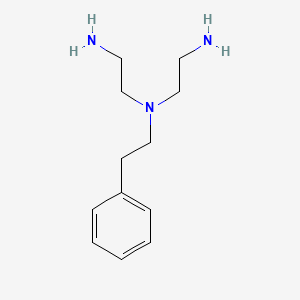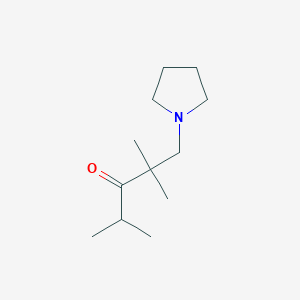
1,1,3-Triphenylbutane-1-peroxol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,3-Triphenylbutane-1-peroxol: is an organic compound characterized by its unique structure, which includes a peroxol group attached to a butane backbone with three phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1,3-Triphenylbutane-1-peroxol can be synthesized through a multi-step organic synthesis process. One common method involves the reaction of 1,1,3-triphenylbutane with hydrogen peroxide in the presence of an acid catalyst. The reaction conditions typically include a controlled temperature and pH to ensure the formation of the peroxol group.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The process may include purification steps such as distillation or recrystallization to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1,3-Triphenylbutane-1-peroxol undergoes various chemical reactions, including:
Oxidation: The peroxol group can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the peroxol group to hydroxyl or other functional groups.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
1,1,3-Triphenylbutane-1-peroxol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,1,3-triphenylbutane-1-peroxol involves its interaction with molecular targets through its peroxol group. This group can generate reactive oxygen species (ROS) that can interact with cellular components, leading to various biological effects. The pathways involved may include oxidative stress responses and modulation of signaling pathways.
Vergleich Mit ähnlichen Verbindungen
1,1,1-Triphenylbutane: Similar structure but lacks the peroxol group.
1,1,3-Triphenylpropane: Shorter carbon chain with similar phenyl substitution.
1,1,3-Triphenylbutane-1-ol: Contains a hydroxyl group instead of a peroxol group.
Uniqueness: 1,1,3-Triphenylbutane-1-peroxol is unique due to the presence of the peroxol group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Eigenschaften
CAS-Nummer |
78484-99-8 |
|---|---|
Molekularformel |
C22H22O2 |
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
(4-hydroperoxy-4,4-diphenylbutan-2-yl)benzene |
InChI |
InChI=1S/C22H22O2/c1-18(19-11-5-2-6-12-19)17-22(24-23,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,18,23H,17H2,1H3 |
InChI-Schlüssel |
COSADTSNYZSMOM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(C1=CC=CC=C1)(C2=CC=CC=C2)OO)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(4-Bromophenyl)hydrazinyl]-3-hydroxycyclohexa-3,5-diene-1,2-dione](/img/structure/B14444497.png)
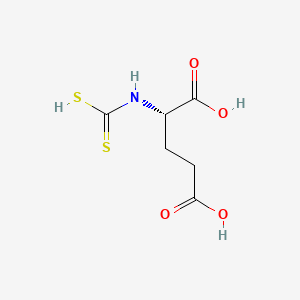

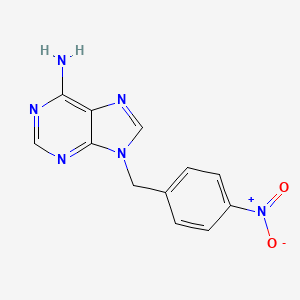
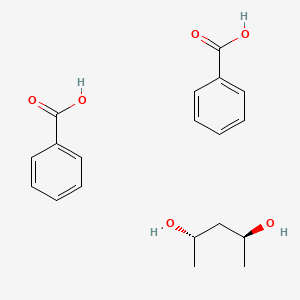


amino}ethyl)(methyl)amino]ethan-1-ol](/img/structure/B14444543.png)
![1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl bromoacetate](/img/structure/B14444544.png)
![1-[6-Chloro-6-methyl-5-(phenylsulfanyl)heptan-2-yl]-4-methylbenzene](/img/structure/B14444546.png)

